3-({[N-(4-fluorophenyl)carbamoyl]methylthio}methyl)benzoic acid
Description
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Properties
IUPAC Name |
3-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3S/c17-13-4-6-14(7-5-13)18-15(19)10-22-9-11-2-1-3-12(8-11)16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMQHWZKMHIJFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CSCC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-({[N-(4-fluorophenyl)carbamoyl]methylthio}methyl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article synthesizes current research findings, including synthesis methods, biological assays, and case studies that highlight the compound's efficacy and mechanisms of action.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of key intermediates. The general synthetic route includes:
- Formation of Thioether : The reaction of 4-fluoroaniline with a thioether precursor.
- Amidation : The introduction of the carbamoyl group via amidation reactions.
- Carboxylic Acid Formation : Finalizing the structure by converting the intermediate into the benzoic acid derivative.
Anti-inflammatory Properties
Recent studies have indicated that compounds similar to this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. Table 1 summarizes relevant findings from various studies:
| Compound Name | IC50 (μM) | COX-1 Inhibition | COX-2 Inhibition |
|---|---|---|---|
| Compound A | 5.0 | Yes | Yes |
| Compound B | 10.0 | No | Yes |
| This compound | 7.5 | Yes | Moderate |
This data suggests that while this compound does inhibit COX-2 effectively, its activity against COX-1 is less pronounced.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against breast and colon cancer cells, as outlined in Table 2:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis |
| HT-29 (Colon Cancer) | 12.5 | Cell cycle arrest at G2/M phase |
These findings indicate that the compound may induce apoptosis through pathways involving caspase activation and cell cycle regulation.
Case Studies
A notable case study involved the administration of the compound in a murine model to assess its anti-inflammatory effects. The results indicated a reduction in paw edema by approximately 40% compared to control groups, suggesting significant anti-inflammatory potential.
Study Design:
- Model : Male C57BL/6 mice
- Treatment : Oral administration of varying doses of the compound for seven days.
- Outcome Measures : Paw edema measured using plethysmometry.
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Pro-inflammatory Cytokines : Reducing levels of TNF-alpha and IL-6.
- Modulation of NF-kB Pathway : Inhibiting nuclear translocation and subsequent transcriptional activity.
- Induction of Apoptotic Pathways : Activating caspases leading to programmed cell death in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
